molecular formula C20H30O2 B14701095 Pisiferol CAS No. 24035-36-7

Pisiferol

Cat. No.: B14701095
CAS No.: 24035-36-7
M. Wt: 302.5 g/mol
InChI Key: NKGGFTFDYGTUSL-ICSRJNTNSA-N
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Description

Pisiferol is a naturally occurring diterpenoid compound that has been isolated from various plant species It is known for its complex structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pisiferol involves multiple steps, starting from abieta-8,11,13-trien-6-one. The key steps include:

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex synthesis and the need for specialized reagents and conditions. Most production methods are confined to laboratory-scale synthesis for research purposes.

Chemical Reactions Analysis

Types of Reactions

Pisiferol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithium Aluminium Hydride: Used for reduction reactions.

    Lead Tetraacetate and Iodine: Used for oxidation and cleavage reactions.

    Acetic p-Toluenesulfonic Anhydride: Used for ether cleavage.

    Anhydrous Aluminium Chloride: Used in Friedel-Crafts acylation.

    m-Chloroperbenzoic Acid: Used for oxidation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of pisiferol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects through modulation of signaling pathways involved in inflammation and cell proliferation . Further research is needed to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure and the specific synthetic routes required for its production. Its biological activities and potential therapeutic applications also distinguish it from other similar compounds.

Properties

CAS No.

24035-36-7

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(4bR,8aS)-4b-(hydroxymethyl)-8,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol

InChI

InChI=1S/C20H30O2/c1-13(2)15-10-14-6-7-18-19(3,4)8-5-9-20(18,12-21)16(14)11-17(15)22/h10-11,13,18,21-22H,5-9,12H2,1-4H3/t18-,20-/m0/s1

InChI Key

NKGGFTFDYGTUSL-ICSRJNTNSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)CO)O

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O

Origin of Product

United States

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